molecular formula C12H22O2 B7802148 Ethyl trans-2-decenoate CAS No. 37486-72-9

Ethyl trans-2-decenoate

Cat. No.: B7802148
CAS No.: 37486-72-9
M. Wt: 198.30 g/mol
InChI Key: GNJARWZWODMTDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-2-decenoate can be synthesized through the esterification of trans-2-decenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-2-decenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl trans-2-decenoate can be compared with other similar compounds, such as:

  • Ethyl trans-2-octenoate
  • Ethyl trans-2-butenoate
  • Ethyl trans-4-decenoate

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct aromatic properties and biological activities. Its longer carbon chain compared to similar compounds like ethyl trans-2-octenoate and ethyl trans-2-butenoate contributes to its unique physical and chemical properties .

Properties

CAS No.

37486-72-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl dec-2-enoate

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3

InChI Key

GNJARWZWODMTDR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)OCC

SMILES

CCCCCCCC=CC(=O)OCC

Canonical SMILES

CCCCCCCC=CC(=O)OCC

boiling_point

133.00 to 135.00 °C. @ 20.00 mm Hg

density

0.880-0.890 (20°)

physical_description

Liquid;  Fatty-waxy aroma specific to over-ripe pear

solubility

5.496 mg/L @ 25 °C (est)
Insoluble in water;  soluble in fats
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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